8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
Description
The compound 8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a pyrroloquinolinone derivative featuring a sulfonamide-linked piperidinyl-pyridyloxy substituent at the 8-position. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the piperidinyl-pyridyloxy moiety introduces conformational flexibility and additional binding interactions.
Properties
IUPAC Name |
6-(3-pyridin-4-yloxypiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-20-4-3-15-12-19(13-16-7-11-24(20)21(15)16)29(26,27)23-10-1-2-18(14-23)28-17-5-8-22-9-6-17/h5-6,8-9,12-13,18H,1-4,7,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBINIOYALCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Modifications
The pyrroloquinolinone core is shared among several analogues, including:
- 8-(Pyridin-3-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (1): Synthesized via acetalization, Grignard addition, or triethylsilane reduction, this compound substitutes the 8-position with a pyridinylmethyl group, offering reduced steric bulk compared to the sulfonamide-linked substituent in the target compound .
Table 1: Core Scaffold and Substituent Comparison
Biological Activity
The compound 8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a member of the pyrroloquinoline class of compounds, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrroloquinoline core.
- A piperidine ring connected via a sulfonyl group.
- A pyridine moiety that enhances its biological interactions.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antitumor Activity
Studies have shown that pyrrolo[3,2,1-ij]quinoline derivatives possess significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A derivative demonstrated moderate cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards noncancerous cells .
2. Antiviral Activity
Pyrroloquinoline compounds have also been investigated for their antiviral effects:
- Mechanism : They may inhibit viral replication through interference with viral enzymes or host cell receptors.
- Findings : Some derivatives showed promising activity against HIV and other viruses in vitro .
3. Neurological Effects
Research indicates potential applications in treating neurological disorders:
- Activity : Compounds have been shown to enhance neuroprotective effects and improve cognitive function in animal models.
- Research Example : Studies indicated that certain derivatives could modulate neurotransmitter systems effectively .
The biological activity of this compound involves several key mechanisms:
- Target Interaction : The compound binds to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It may activate or inhibit pathways involved in cell proliferation and survival.
- Molecular Modifications : The presence of the sulfonyl and pyridine groups enhances its interaction with biological targets.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthesis strategies for 8-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one?
- Methodology : The synthesis involves multi-step reactions, starting with the functionalization of the pyrroloquinolinone core followed by sulfonylation of the piperidine-phenoxy moiety. Critical steps include:
- Sulfonylation : Reacting the piperidine intermediate with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).
- Coupling : Introducing the pyridinyloxy group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) and NMR (e.g., verifying sulfonyl group integration at δ 3.2–3.5 ppm) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing pyrroloquinolinone protons at δ 6.8–7.2 ppm from pyridinyloxy protons at δ 8.3–8.6 ppm).
- HPLC-MS : To assess purity (>98%) and molecular ion mass (e.g., [M+H]⁺ at m/z 468.2).
- X-ray Crystallography : For resolving stereochemical ambiguities in the piperidine ring .
Q. How does structural modification of the piperidine or quinoline moieties impact biological activity?
- Methodology :
- Substituent Variation : Replace pyridinyloxy with methyl or fluoro groups to evaluate changes in target binding (e.g., IC₅₀ shifts in kinase assays).
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., ATP-binding pockets).
- In Vitro Testing : Compare inhibition profiles against analogs with modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
Advanced Research Questions
Q. How can experimental design optimization improve reaction yields for this compound?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature (test 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂).
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during sulfonylation, reducing side-product formation .
Q. How should researchers address contradictory data in biological activity studies?
- Methodology :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may skew results.
- Cross-Validation : Compare data across orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (e.g., logP prediction via Desmond).
- ADMET Prediction : Use SwissADME to estimate CYP450 inhibition risk (e.g., 3A4/2D6 isoform selectivity).
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess metabolic stability .
Q. What strategies are recommended for synthesizing fluorinated analogs of this compound?
- Methodology :
- Electrophilic Fluorination : Introduce fluorine at the quinoline C-6 position using Selectfluor® (CH₃CN, 70°C).
- Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos) to attach trifluoromethyl groups to the pyridine ring.
- Safety : Monitor exothermic reactions via in-situ IR to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
